molecular formula C12H11FN2O2S B2380629 Ethyl 2-fluoro-4-(1,3-thiazol-2-ylamino)benzoate CAS No. 2248377-77-5

Ethyl 2-fluoro-4-(1,3-thiazol-2-ylamino)benzoate

Cat. No. B2380629
CAS RN: 2248377-77-5
M. Wt: 266.29
InChI Key: WPGJXFHODRXPMJ-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-4-(1,3-thiazol-2-ylamino)benzoate is a chemical compound with the molecular formula C12H11FN2O2S. It contains a thiazole ring, which is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of thiazole derivatives, such as Ethyl 2-fluoro-4-(1,3-thiazol-2-ylamino)benzoate, often involves the C − H substitution reaction of thiazole. This reaction is typically catalyzed by a palladium/copper system and carried out in the presence of tetrabutylammonium fluoride under mild conditions .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This satisfies Hückel’s rule, which states that aromatic molecules must have a certain number of π-electrons . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .


Chemical Reactions Analysis

Thiazole compounds, including Ethyl 2-fluoro-4-(1,3-thiazol-2-ylamino)benzoate, can undergo various chemical reactions. For example, the C-5 atom in the thiazole ring can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .

Mechanism of Action

While the specific mechanism of action for Ethyl 2-fluoro-4-(1,3-thiazol-2-ylamino)benzoate is not available, thiazole derivatives have been observed to possess a wide range of biological activities. These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug activities .

Future Directions

Thiazole derivatives, including Ethyl 2-fluoro-4-(1,3-thiazol-2-ylamino)benzoate, have shown potential in various fields, especially in medicinal chemistry. Future research could focus on designing and synthesizing new thiazole-based compounds with improved pharmacological activity .

properties

IUPAC Name

ethyl 2-fluoro-4-(1,3-thiazol-2-ylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c1-2-17-11(16)9-4-3-8(7-10(9)13)15-12-14-5-6-18-12/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGJXFHODRXPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)NC2=NC=CS2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-fluoro-4-(1,3-thiazol-2-ylamino)benzoate

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